Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)-
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Overview
Description
Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- is an organic compound with the molecular formula C11H13BrO It is a brominated derivative of ethanone, characterized by the presence of a bromine atom and three methyl groups attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- typically involves the bromination of 1-(3,4,5-trimethylphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction conditions usually involve maintaining a low temperature to control the rate of bromination and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with strict control over reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl groups on the phenyl ring can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH, NH3, or RSH in polar solvents such as water or ethanol.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Major Products
Substitution: Formation of hydroxyl, amino, or thiol derivatives.
Reduction: Formation of 2-hydroxy-1-(3,4,5-trimethylphenyl)ethanone.
Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.
Scientific Research Applications
Ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethanone, 2-bromo-1-(3,4,5-trimethylphenyl)- involves its interaction with specific molecular targets. The bromine atom and the phenyl ring play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by nucleophiles. In reduction reactions, the carbonyl group is reduced to a hydroxyl group, altering its chemical properties .
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,4,5-trimethylphenyl)-: Similar structure but lacks the bromine atom.
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethanone: Contains methoxy groups instead of methyl groups on the phenyl ring.
Uniqueness
The trimethylphenyl group also contributes to its distinct chemical properties compared to other similar compounds .
Properties
CAS No. |
105906-41-0 |
---|---|
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
2-bromo-1-(3,4,5-trimethylphenyl)ethanone |
InChI |
InChI=1S/C11H13BrO/c1-7-4-10(11(13)6-12)5-8(2)9(7)3/h4-5H,6H2,1-3H3 |
InChI Key |
ASVAFEANSCMALZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)C(=O)CBr |
Origin of Product |
United States |
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